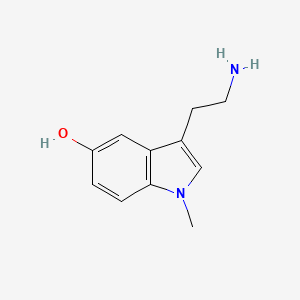

1H-Indol-5-ol, 3-(2-aminoethyl)-1-methyl-

Description

Properties

IUPAC Name |

3-(2-aminoethyl)-1-methylindol-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-13-7-8(4-5-12)10-6-9(14)2-3-11(10)13/h2-3,6-7,14H,4-5,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLDFVSFNVOLFEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=CC(=C2)O)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80331546 | |

| Record name | 1H-Indol-5-ol, 3-(2-aminoethyl)-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2380-88-3 | |

| Record name | 1H-Indol-5-ol, 3-(2-aminoethyl)-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Multi-Step Synthesis via Sequential Functionalization

Catalytic Hydrogenation and Diazotization-Based Route

A patent (CN102432519A) outlines a scalable industrial synthesis starting from p-nitrobenzenesulfonamide . The process avoids intermediate isolation, enhancing efficiency:

- Catalytic Hydrogenation :

Diazotization and Reduction :

Methylation and Cyclization :

- The hydrazine intermediate reacts with methyl acetoacetate in glycerol at 80°C under Sc(OTf)₃ catalysis (10 mol%).

- Cyclization forms the indole core, with simultaneous introduction of the 2-aminoethyl group via methyl acetoacetate ’s enolate.

- Total yield: 78% over five steps, with 1H-indol-5-ol, 3-(2-aminoethyl)-1-methyl- isolated via ethyl acetate/heptane extraction.

Key Advantages:

Indole Core Construction via Sc(OTf)₃-Catalyzed Cyclization

Building the indole skeleton de novo offers an alternative route. A glycerol-mediated cyclization of 2-hydroxyacetophenone with 1-methylpyrrole and methyl acetoacetate under Sc(OTf)₃ catalysis achieves concurrent C–C bond formation and aromatization:

- Reaction Conditions : 80°C, 8 hours, glycerol solvent.

- Mechanism :

- Sc(OTf)₃ activates the carbonyl group of 2-hydroxyacetophenone , enabling nucleophilic attack by 1-methylpyrrole to form a β-enamine intermediate.

- Methyl acetoacetate undergoes keto-enol tautomerism, attacking the β-carbon of the enamine to establish the 2-aminoethyl side chain.

- Aromatization via dehydration yields the target compound (43% yield).

Limitations:

Microflow Reactor-Enabled Nucleophilic Substitution

Rapid Electrophile Generation and Functionalization

Recent advances in microreactor technology address the instability of (1H-indol-3-yl)methyl electrophiles , which often dimerize in batch reactors. For 1H-indol-5-ol, 3-(2-aminoethyl)-1-methyl- , this method involves:

- Electrophile Generation :

- Nucleophilic Substitution :

- Post-Functionalization :

Advantages:

Comparative Analysis of Synthetic Methods

Critical Insights:

- Industrial Viability : The multi-step method’s high yield and solvent recycling make it preferred for bulk production.

- Precision Chemistry : Microflow reactors excel in synthesizing sensitive intermediates but require specialized infrastructure.

- Mechanistic Complexity : Sc(OTf)₃-catalyzed routes suffer from competing pathways, necessitating optimization.

Chemical Reactions Analysis

1H-Indol-5-ol, 3-(2-aminoethyl)-1-methyl- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group on the indole ring can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position. Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.

Acylation and Alkylation: The aminoethyl side chain can undergo acylation and alkylation reactions to form various derivatives.

Scientific Research Applications

1H-Indol-5-ol, 3-(2-aminoethyl)-1-methyl-, also known as 3-(2-aminoethyl)-1-methylindol-5-ol, is a chemical compound with the molecular formula and a molecular weight of 190.24 g/mol . It is also referred to as N-Methylserotonin .

Synonyms and Identifiers

Several synonyms and identifiers are associated with this compound :

- 1H-Indol-5-ol, 3-(2-aminoethyl)-1-methyl-

- 2380-88-3

- DTXSID80331546

- 3-(2-aminoethyl)-1-methylindol-5-ol

- 5-HT,a-Me

- IUPAC Name: 3-(2-aminoethyl)-1-methylindol-5-ol

- InChI: InChI=1S/C11H14N2O/c1-13-7-8(4-5-12)10-6-9(14)2-3-11(10)13/h2-3,6-7,14H,4-5,12H2,1H3

- InChIKey: RLDFVSFNVOLFEU-UHFFFAOYSA-N

- SMILES: CN1C=C(C2=C1C=CC(=C2)O)CCN

- CAS: 2380-88-3

- DSSTox Substance ID: DTXSID80331546

- Wikidata: Q82096657

Scientific Research Applications

1H-Indol-5-ol, 3-(2-aminoethyl)-1-methyl-, also known as N-methylserotonin, is a compound used in scientific research, particularly in studies related to the serotonin transporter (SERT) and serotonin receptors .

Serotonin Transporter (SERT) Studies

This compound is utilized in studies investigating the serotonin transporter mechanism . It has been found that single methyl 5-HT analogs compete for paroxetine binding and exhibit a two- to fourfold higher binding affinity . The 3H-labeled N-methyl indole derivative is a substrate for SERT . Additionally, research indicates that the addition of a methyl group to the indole nitrogen enhances binding to the allosteric site of SERT .

Serotonin Receptor Studies

Mechanism of Action

The mechanism of action of 1H-Indol-5-ol, 3-(2-aminoethyl)-1-methyl- involves its interaction with serotonin receptors in the brain. The compound binds to these receptors, mimicking the effects of serotonin and modulating neurotransmission. This interaction can influence mood, cognition, and other physiological processes. The molecular targets include various subtypes of serotonin receptors, such as 5-HT1A, 5-HT2A, and 5-HT3 .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Serotonin (5-Hydroxytryptamine, 5-HT)

- Structure: C₁₀H₁₂N₂O; 3-(2-aminoethyl)-1H-indol-5-ol .

- Key Differences : The absence of the 1-methyl group in serotonin allows for free rotation of the indole ring and direct interaction with serotonin receptors (e.g., 5-HT₁, 5-HT₂, 5-HT₃) .

- Pharmacological Role : Regulates mood, appetite, and sleep; precursor to melatonin .

2-Methyl-5-hydroxytryptamine (2-Me-5-HT)

- Structure: C₁₁H₁₄N₂O; 3-(2-aminoethyl)-2-methyl-1H-indol-5-ol .

- Key Differences : Methylation at position 2 introduces steric hindrance, reducing affinity for 5-HT₁ receptors but enhancing selectivity for 5-HT₃ receptors .

- Applications : Used experimentally to study 5-HT₃ receptor-mediated responses .

N-Acetyl-5-hydroxytryptamine

- Structure: C₁₂H₁₄N₂O₂; acetylated at the indole nitrogen (1-position) and retains the 5-hydroxyl and 3-aminoethyl groups .

- Key Differences : Acetylation blocks receptor binding but enhances metabolic stability; serves as a melatonin precursor .

1-Methyl-1H-indol-5-ol (Non-Aminoethyl Derivative)

- Structure: C₉H₉NO; lacks the 3-(2-aminoethyl) side chain .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | logP* | pKa (Predicted) | Solubility |

|---|---|---|---|---|---|

| Serotonin (5-HT) | C₁₀H₁₂N₂O | 176.22 | 0.42 | 9.8 (amine) | Water-soluble |

| 3-(2-aminoethyl)-1-methyl- | C₁₁H₁₄N₂O | 190.25 | 1.02 | 9.5 (amine) | Moderate in water |

| 2-Methyl-5-HT | C₁₁H₁₄N₂O | 190.25 | 1.15 | 9.6 (amine) | Lipid-soluble |

| N-Acetyl-5-HT | C₁₂H₁₄N₂O₂ | 218.25 | 1.28 | 8.9 (amide) | Lipid-soluble |

Key Observations :

- Reduced solubility in water may necessitate formulation adjustments for therapeutic use.

Mechanistic Insights :

- The 1-methyl group in 3-(2-aminoethyl)-1-methyl-1H-indol-5-ol may sterically hinder binding to G-protein-coupled 5-HT receptors (e.g., 5-HT₁A), as seen in 2-methyl derivatives .

- Increased metabolic stability due to methylation could prolong half-life, similar to N-acetylated derivatives .

Analytical Methods

- RP-HPLC : Serotonin and its impurities are resolved using a sodium dihydrogenphosphate/acetonitrile mobile phase (75:25 v/v) . The methylated derivative would exhibit longer retention times due to increased hydrophobicity.

- Mass Spectrometry : HRESIMS data (e.g., m/z 190.25 for [M+H]⁺) can confirm molecular identity .

Biological Activity

1H-Indol-5-ol, 3-(2-aminoethyl)-1-methyl-, also referred to as 3-(2-aminoethyl)-1H-indol-5-ol , is a compound belonging to the indole family. Its structure features a bicyclic system with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is particularly notable for its structural similarity to serotonin, a vital neurotransmitter in the human body, which suggests potential biological activities relevant to neurological functions and therapeutic applications .

- Molecular Formula : C10H12N2O

- Molecular Weight : 176.2151 g/mol

- Melting Point : 167.5 °C

- Solubility : Soluble in methanol and water (20 mg/ml at 27 °C) .

The biological activity of 1H-Indol-5-ol, 3-(2-aminoethyl)-1-methyl- is primarily attributed to its interaction with serotonin receptors in the brain. The compound binds to various subtypes of serotonin receptors, including:

- 5-HT1A

- 5-HT2A

- 5-HT3

This binding mimics the effects of serotonin, influencing neurotransmission and potentially modulating mood, cognition, and other physiological processes .

Neuropharmacological Effects

Research indicates that 1H-Indol-5-ol, 3-(2-aminoethyl)-1-methyl- may exhibit significant neuropharmacological effects:

- Antidepressant Activity : Due to its serotonin receptor modulation, it is being investigated for potential use in treating depression and anxiety disorders.

- Cognitive Enhancement : Preliminary studies suggest it may enhance cognitive functions by affecting neurotransmitter levels .

Antimicrobial Properties

In addition to its neuropharmacological implications, this compound has been evaluated for its antimicrobial activity:

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate inhibition | |

| Escherichia coli | Variable activity | |

| Methicillin-resistant S. aureus (MRSA) | Significant inhibition |

These findings suggest that the compound may have potential as an antimicrobial agent, particularly against resistant strains.

Case Study 1: Antidepressant Potential

A study explored the effects of various indole derivatives on serotonin receptors. It was found that 1H-Indol-5-ol, 3-(2-aminoethyl)-1-methyl- had an IC50 value of approximately 0.29 nM at the SR-7 receptor subtype, indicating strong binding affinity . This suggests potential efficacy as an antidepressant.

Case Study 2: Antimicrobial Activity

In vitro tests conducted on various bacterial strains demonstrated that 1H-Indol-5-ol, 3-(2-aminoethyl)-1-methyl- exhibited significant antibacterial properties against MRSA with MIC values comparable to standard antibiotics . This positions the compound as a candidate for further development in antimicrobial therapies.

Q & A

Q. What are the common synthetic routes for preparing 3-(2-aminoethyl)-1H-indol-5-ol (serotonin) in laboratory settings?

Serotonin can be synthesized via two primary methods:

- 5-Methoxytryptamine demethylation : This route involves the demethylation of 5-methoxytryptamine using hydrobromic acid, yielding serotonin with ~63% efficiency.

- 5-Hydroxy-L-tryptophan decarboxylation : Decarboxylation of 5-hydroxy-L-tryptophan via enzymatic or chemical methods achieves higher yields (~97%). This method is preferred for scalability and purity .

Q. How is the structural characterization of serotonin typically performed using spectroscopic methods?

- 1H-NMR and 13C-NMR : Key peaks include aromatic protons at δ 6.60–7.71 ppm (indole ring) and the ethylamine side chain at δ 3.21 ppm (t, J = 7.5 Hz). Carbon signals for the indole system are observed at 109.7–127.1 ppm .

- Mass Spectrometry (MS) : High-resolution FAB-MS confirms the molecular ion at m/z 176.0943 [M+H]<sup>+</sup> .

- InChIKey : QZAYGJVTTNCVMB-UHFFFAOYSA-N provides a unique identifier for structural verification .

Q. What are the primary biological functions and receptor interactions of serotonin in neurological systems?

Serotonin acts as a neurotransmitter regulating mood, appetite, and sleep. It binds to 14 known 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A), with differential affinities influencing downstream signaling. In the digestive tract, it modulates motility and secretion .

Advanced Research Questions

Q. How can researchers design experiments to investigate the differential binding affinities of serotonin to various 5-HT receptor subtypes?

- Radioligand Binding Assays : Use tritiated serotonin ([<sup>3</sup>H]-5-HT) to quantify receptor affinity (Kd) in membrane preparations. Competitive binding with selective antagonists (e.g., ketanserin for 5-HT2A) reveals subtype specificity .

- Functional Assays : Measure cAMP accumulation (5-HT1 receptors) or calcium flux (5-HT2 receptors) in transfected HEK293 cells to assess agonism/antagonism .

Q. What methodologies are recommended for resolving contradictions in reported EC50 values of serotonin across different in vitro assays?

- Standardization of Assay Conditions : Control variables such as buffer pH (7.4), temperature (37°C), and cell passage number.

- Orthogonal Validation : Cross-validate using electrophysiology (e.g., patch-clamp for ionotropic receptors) and computational docking studies to reconcile discrepancies in potency data .

Q. What strategies can optimize the yield and purity of serotonin synthesis via the 5-hydroxy-L-tryptophan decarboxylation pathway?

- Enzyme Engineering : Use recombinant aromatic L-amino acid decarboxylase (AADC) with improved thermostability for higher catalytic efficiency.

- Purification Techniques : Employ reverse-phase HPLC with a C18 column and 0.1% trifluoroacetic acid/ACN gradient to achieve >99% purity. Monitor by LC-MS .

Toxicological and Safety Considerations

- Acute Toxicity : LD50 values vary by species and route (e.g., murine oral LD50 = 450 mg/kg; intravenous LDLo = 75 mg/kg). Behavioral changes (hyperactivity, tremors) and cardiac effects are observed at lethal doses .

- Handling Protocols : Use PPE (gloves, goggles) and work in a fume hood. Store at -20°C under inert gas to prevent oxidation .

Data Contradiction Analysis

Discrepancies in synthesis yields (e.g., 63% vs. 97%) may arise from differences in demethylation agents (HBr vs. BBr3) or decarboxylation catalysts. Systematic optimization of reaction time, temperature, and catalyst loading is critical for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.